O-Desmethyllevomepromazine
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Overview
Description
Preparation Methods
The synthesis of O-Desmethyllevomepromazine involves several steps, starting from levomepromazine. One common method includes the demethylation of levomepromazine using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
O-Desmethyllevomepromazine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of O-Desmethyllevomepromazine is similar to that of its parent compound, levomepromazine. It acts as an antagonist at various neurotransmitter receptors, including dopamine (D2), adrenergic (α1), histamine (H1), and muscarinic acetylcholine (M1) receptors . By blocking these receptors, the compound can modulate neurotransmitter activity and exert its pharmacological effects, such as antipsychotic, sedative, and antiemetic properties .
Comparison with Similar Compounds
O-Desmethyllevomepromazine is structurally similar to other phenothiazine derivatives, such as chlorpromazine and promethazine . it is unique in its specific receptor binding profile and metabolic pathway. Unlike chlorpromazine, which has a higher potency as an antipsychotic, this compound has a broader spectrum of action, affecting multiple receptor types . This makes it particularly useful in palliative care for managing symptoms like nausea, vomiting, and agitation .
Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with strong antipsychotic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Levomepromazine: The parent compound of this compound, used primarily as an antipsychotic.
Properties
CAS No. |
81607-63-8 |
---|---|
Molecular Formula |
C18H22N2OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
10-[(2R)-3-(dimethylamino)-2-methylpropyl]phenothiazin-2-ol |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21)10-16(18)20/h4-10,13,21H,11-12H2,1-3H3/t13-/m1/s1 |
InChI Key |
XLYJXWKJHKLGQO-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)CN(C)C |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)CN(C)C |
Origin of Product |
United States |
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